N-(4-甲氧基苄基)苯甲酰胺

描述

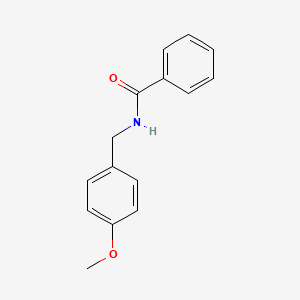

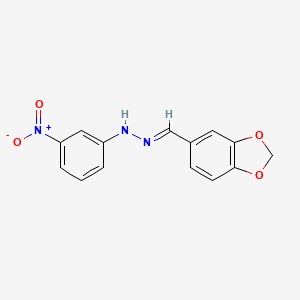

“N-(4-methoxybenzyl)benzamide” is a chemical compound with the molecular formula C16H17NO3 . It is provided by Sigma-Aldrich to early discovery researchers as part of a collection of rare and unique chemicals .

Synthesis Analysis

The synthesis of benzamides, which includes “N-(4-methoxybenzyl)benzamide”, can be performed through direct condensation of benzoic acids and amines under ultrasonic irradiation in the presence of Lewis acidic ionic liquid immobilized on diatomite earth .Molecular Structure Analysis

The molecular structure of “N-(4-methoxybenzyl)benzamide” can be analyzed using various techniques such as FTIR, NMR, and HRMS . These techniques help in the identification of functional groups and confirmation of the structure of the compound .Chemical Reactions Analysis

The chemical reactions involving “N-(4-methoxybenzyl)benzamide” can be analyzed based on the reactions of similar compounds. For instance, benzamide compounds can be prepared in good yields by the condensation reaction of N-(4-methoxybenzyl) thiosemicarbazide .Physical And Chemical Properties Analysis

The physical and chemical properties of “N-(4-methoxybenzyl)benzamide” can be inferred from similar compounds. For instance, 4-Chloro-N-(4-methoxybenzyl)benzamide has a density of 1.2±0.1 g/cm3, a boiling point of 466.5±35.0 °C at 760 mmHg, and a vapour pressure of 0.0±1.2 mmHg at 25°C .科学研究应用

化学合成和保护:

- N-(4-甲氧基苄基)苯甲酰胺衍生物已被用于化学合成中。例如,4-甲氧基苄基-4-硝基苯基碳酸酯已被用于酰胺萘酚的 N-保护,证明了 4-甲氧基苄基衍生物在合成取代苯甲酰胺中的效用 (Bailey 等人,1999).

抗菌应用:

- N-(4-甲氧基苄基)苯甲酰胺的某些衍生物显示出有希望的抗菌特性。一项研究描述了脂肪酸衍生的 4-甲氧基苄基酰胺的合成,该酰胺表现出显着的抗菌活性,特别是对真菌和细菌菌株 (Nengroo 等人,2021).

- 另一项研究专注于合成 1-(4-甲氧基苄基)-3-环丙基-1H-吡唑-5-胺衍生物,该衍生物表现出有效的抗菌活性 (Raju 等人,2010).

抗氧化活性:

- N-(4-甲氧基苄基)苯甲酰胺及其类似物已因其作为抗氧化剂的潜力而受到研究。例如,辣椒素类似物,如 N-(4-羟基-3-甲氧基苄基)乙酰胺和 N-(4-羟基-3-甲氧基苄基)苯甲酰胺,因其抗氧化特性而受到研究,突出了苯甲酰胺衍生物在清除自由基中的作用 (Yancheva 等人,2020).

癌症研究:

- 在癌症研究中,已经合成并评估了特定的 1-(4-甲氧基苄基)-1H-吡唑-5-胺衍生物对癌细胞的抗增殖作用,突出了这些化合物在药物化学中的另一个潜在应用 (Kim 等人,2011).

晶体结构分析:

- 已经报道了 N-(4-甲基苄基)苯甲酰胺衍生物的合成和晶体结构分析,提供了对其在材料科学和晶体学中潜在应用的见解。

医学影像:

- N-(4-甲氧基苄基)苯甲酰胺衍生物已用于医学影像中。例如,N-[2-(1'-哌啶基)乙基]-3-(123)I-碘-4-甲氧基苯甲酰胺因其在体内可视化原发性乳腺肿瘤的潜力而受到研究,证明了这些化合物在诊断成像中的适用性 (Caveliers 等人,2002).

黑色素瘤研究:

- 对 N-(2-二乙氨基乙基)苯甲酰胺衍生物的研究表明在黑色素瘤中吸收高,表明它们在黑色素瘤成像和可能的治疗中的潜在用途 (Eisenhut 等人,2000).

神经退行性疾病:

- N-(4-甲氧基苄基)苯甲酰胺的衍生物,专门设计为组蛋白脱乙酰酶 6 抑制剂,显示出改善阿尔茨海默病表型的潜力,表明其在神经退行性疾病中的治疗潜力 (Lee 等人,2018).

有机化学:

- 苄基和 4-甲氧基苄基 (MPM) 保护基团,包括 N-(4-甲氧基苄基)衍生物,已被研究其在脱保护羟基功能中的选择性,展示了它们在有机合成中的作用 (Horita 等人,1986).

聚(ADP-核糖)合成酶抑制:

- N-(4-甲氧基苄基)苯甲酰胺衍生物已被确定为聚(ADP-核糖)合成酶的有效抑制剂,表明它们在靶向该酶以用于治疗目的方面的潜力 (Purnell & Whish,1980).

安全和危害

作用机制

Target of Action

N-(4-methoxybenzyl)benzamide, also known as N-[(4-methoxyphenyl)methyl]benzamide, primarily targets the cyclo-oxygenase (COX) enzyme . This enzyme plays a crucial role in the synthesis of prostaglandins, which are responsible for fever, pain, sensitization, and inflammation .

Mode of Action

The compound exerts its analgesic, anti-pyretic, and anti-inflammatory effects through the inhibition of the COX enzyme . It interacts with the COX enzyme, leading to a decrease in the production of prostaglandins . This interaction involves both hydrogen bonding with Arg120 and Tyr355 and hydrophobic interactions with Val349, Leu352, Ser353, Tyr385, Trp387, Met522, Val523, Ala527, and Ser530 .

Biochemical Pathways

The inhibition of the COX enzyme by N-(4-methoxybenzyl)benzamide disrupts the prostaglandin synthesis pathway . This disruption leads to a decrease in the production of prostaglandins, thereby reducing fever, pain, sensitization, and inflammation .

Result of Action

The primary result of N-(4-methoxybenzyl)benzamide’s action is the reduction of inflammation . By inhibiting the COX enzyme and disrupting the prostaglandin synthesis pathway, the compound effectively reduces inflammation, pain, and fever . In fact, the amide derivative with N-4-methoxybenzyl moiety has shown to have an anti-inflammatory potential of 72.8% , which is better than meclofenamic acid (56.75%) .

属性

IUPAC Name |

N-[(4-methoxyphenyl)methyl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15NO2/c1-18-14-9-7-12(8-10-14)11-16-15(17)13-5-3-2-4-6-13/h2-10H,11H2,1H3,(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPRGYYWYHOYPOK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CNC(=O)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-methyl-N'-[6-methyl-3-(2-propyn-1-yl)-1,3-benzothiazol-2(3H)-ylidene]urea](/img/structure/B3844701.png)

![2-[(2-bromo-4-chlorophenyl)amino]-N'-(1-methylbutylidene)acetohydrazide](/img/structure/B3844717.png)

![2-{[4,6-bis(cyclohexylamino)-1,3,5-triazin-2-yl]amino}-2-methyl-1-propanol](/img/structure/B3844745.png)

![1-[(2-phenyl-4-quinolinyl)carbonyl]-4-piperidinecarboxylic acid](/img/structure/B3844760.png)

![4-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]-2,6-dimethylmorpholine](/img/structure/B3844768.png)

![(2-{[(1,3-benzothiazol-2-ylthio)acetyl]amino}-1,3-oxazol-4-yl)acetic acid](/img/structure/B3844770.png)

![1,3-dicyclohexyl-5-{[(2-hydroxy-5-nitrophenyl)amino]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B3844777.png)

![1-(butylsulfinyl)-3-[(4-chlorobenzyl)oxy]-2-propanol](/img/structure/B3844795.png)